molecular formula C6H8O3 B046945 3-Acetyl(2,3-13C2)oxolan-2-one CAS No. 84508-47-4

3-Acetyl(2,3-13C2)oxolan-2-one

Cat. No. B046945
M. Wt: 132.1 g/mol
InChI Key: OMQHDIHZSDEIFH-WMPIHMMDSA-N
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Patent
US05183908

Procedure details

The mixture was distilled using a Raschig ring packed column and a Perkins Triangle Head. Seven fractions were obtained and analyzed by gas chromatography. Fractions 1-3 were found to be principally ethyl acetoacetate. Fraction 4 analyzed 11% ethyl acetoacetate and 42% of the desired lactone. Fractions 5 and 6 showed 98.4% lactone and 95.4% lactone, respectively. The yield of the desired lactone product ##STR10## (fractions 5 and 6) was 32%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].O1C=CCC1=O>>[C:3]([CH:2]1[CH2:9][CH2:8][O:7][C:1]1=[O:6])(=[O:4])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CC=C1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CC=C1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The mixture was distilled
CUSTOM
Type
CUSTOM
Details
Seven fractions were obtained

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C1C(OCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05183908

Procedure details

The mixture was distilled using a Raschig ring packed column and a Perkins Triangle Head. Seven fractions were obtained and analyzed by gas chromatography. Fractions 1-3 were found to be principally ethyl acetoacetate. Fraction 4 analyzed 11% ethyl acetoacetate and 42% of the desired lactone. Fractions 5 and 6 showed 98.4% lactone and 95.4% lactone, respectively. The yield of the desired lactone product ##STR10## (fractions 5 and 6) was 32%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].O1C=CCC1=O>>[C:3]([CH:2]1[CH2:9][CH2:8][O:7][C:1]1=[O:6])(=[O:4])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CC=C1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CC=C1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The mixture was distilled
CUSTOM
Type
CUSTOM
Details
Seven fractions were obtained

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C1C(OCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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